

Technical Support Center: Sintering Temperature and Calcium Silicate Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Calcium silicate

Cat. No.: B14113047

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the influence of sintering temperature on the properties of calcium silicate.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of increasing sintering temperature on the physical properties of calcium silicate ceramics?

Increasing the sintering temperature generally leads to enhanced densification of calcium silicate ceramics. This is characterized by an increase in bulk density and a corresponding decrease in porosity.^{[1][2][3]} As the temperature rises, particle bonding improves, and voids within the material are reduced.^[4] This process is also associated with linear shrinkage of the material.^{[1][2]} For instance, the porosity of some porous ceramics has been observed to decrease from approximately 67% at 950°C to about 17% at 1100°C.^[2] However, excessively high temperatures can sometimes lead to the formation of closed pores or microcracks, which may negatively impact density.^{[3][5]}

Q2: How does sintering temperature influence the mechanical strength of calcium silicate?

The compressive strength and hardness of calcium silicate typically increase with sintering temperature up to an optimal point.^{[1][6]} This improvement is directly related to increased densification and reduced porosity, which creates a more robust structure.^{[5][6]} For example, the compressive strength of glass-ceramic samples was shown to increase from 7.2 MPa at

1000°C to a maximum of 100.6 MPa at 1200°C, an effect attributed to the formation of key crystalline phases like larnite.[1] However, sintering beyond the optimal temperature can lead to a decrease in strength. This can be caused by factors such as excessive grain growth, the formation of weaker glassy phases, or the development of microcracks due to phase transformations.[5][7][8]

Q3: What are the typical phase transformations observed in calcium silicate when sintering temperature is varied?

Calcium silicate exists in various polymorphic forms, and sintering temperature is a critical factor in determining which crystalline phases are present in the final product.[9][10] Common transformations include:

- $\beta\text{-Ca}_2\text{SiO}_4$ to $\gamma\text{-Ca}_2\text{SiO}_4$: This transition can occur in dicalcium silicate ceramics when sintered in the range of 1100–1300°C.[1]
- Wollastonite ($\beta\text{-CaSiO}_3$) to Pseudowollastonite ($\alpha\text{-CaSiO}_3$): This transformation from a low-temperature to a high-temperature phase happens at approximately 1125°C.[11] Interestingly, using mesoporous calcium silicate precursors can lower this transformation temperature significantly.[11]
- Amorphous to Crystalline: In materials synthesized via methods like sol-gel, an initial amorphous phase can be observed at lower calcination temperatures (e.g., 700°C), which then transforms into crystalline phases like $\beta\text{-Ca}_2\text{SiO}_4$ or wollastonite at higher temperatures (800°C to 1000°C).[11][12]

The presence of additives or impurities can also influence these transformation temperatures. [13]

Q4: What is the impact of the sintering atmosphere on the final product?

The atmosphere used during sintering can significantly affect the properties of calcium silicate. Sintering in a controlled atmosphere, such as nitrogen or an inert gas, can prevent oxidation at high temperatures.[4][14] The atmosphere can also play a role in preventing unwanted reactions or the formation of defects. For example, gas trapped within the powder can expand during heating, leading to increased porosity.[4] In some cases, the milling and sintering

atmosphere (e.g., CO₂) has been shown to cause foaming and expansion at high temperatures due to gas trapping and subsequent release.[15][16][17]

Troubleshooting Guides

Q1: My sintered calcium silicate sample has high porosity and low density. What are the possible causes and solutions?

A1: Possible Causes & Solutions

- Insufficient Sintering Temperature: The temperature may be too low to facilitate adequate particle bonding and densification.
 - Solution: Gradually increase the sintering temperature in increments, referring to material data sheets or literature for the specific calcium silicate composition.[4]
- Insufficient Hold Time: The duration at the peak sintering temperature might be too short for the densification process to complete.
 - Solution: Increase the hold time at the target temperature to allow for more complete particle bonding.[4]
- Gas Entrapment: Gas trapped in the powder compact can expand during heating, creating pores.
 - Solution: Use a controlled atmosphere, such as a vacuum or inert gas, in the furnace to minimize trapped gases.[4]
- Poor Powder Quality: Inconsistent particle size or impurities in the raw materials can hinder effective packing and sintering.
 - Solution: Ensure the use of high-purity powders with a consistent and appropriate particle size distribution.[4]

Q2: The sample cracked or warped during the sintering process. Why did this happen and how can I prevent it?

A2: Possible Causes & Solutions

- High Thermal Stress: Rapid heating or cooling rates can induce significant thermal gradients within the material, leading to stress and cracking.
 - Solution: Implement slower, controlled heating and cooling ramps. The appropriate rate will depend on the material's composition and size.[4]
- Uneven Heating: A non-uniform temperature distribution in the furnace can cause different parts of the sample to expand or contract at different rates.
 - Solution: Ensure the furnace is properly calibrated and maintained to provide uniform heating. Place samples in the center of the heating zone.[4]
- Phase Transformation Volume Change: Some polymorphic transitions in dicalcium silicate (e.g., β to γ phase) are accompanied by a significant volume change, which can cause cracking or even complete disintegration of the sample upon cooling.
 - Solution: Stabilize the desired high-temperature phase by incorporating specific ions (dopants) into the crystal lattice or by employing rapid cooling (quenching) through the transition temperature range.[18]

Q3: My samples are foaming or expanding at high temperatures. What is causing this?

A3: Possible Causes & Solutions

- Gas Release from Carbonates: The raw materials may contain residual carbonates (e.g., CaCO_3) that decompose at high temperatures, releasing CO_2 gas which gets trapped within the viscous material, causing it to foam.[15][16]
 - Solution: Ensure complete decomposition of precursors by including a calcination step at a suitable temperature before the final sintering stage. Milling in a CO_2 -free atmosphere can also reduce this effect.[15][16]
- Surface-Adsorbed Gases: Gases can be adsorbed onto the surface of fine powder particles during milling and storage, particularly in ambient air. These gases are released during sintering.

- Solution: Consider milling in a controlled atmosphere (like N₂ or Ar) or in a liquid medium (like water) to minimize gas adsorption.[15][16] Proper drying and degassing of the powder before sintering can also be beneficial.

Data Presentation: Sintering Temperature Effects

Table 1: Influence of Sintering Temperature on Physical Properties of Calcium Silicate

Sintering Temp. (°C)	Relative Density (%)	Linear Shrinkage (%)	Porosity (%)	Material System / Reference
950	-	-	66.93	Porous ceramics[2]
1100	88.84	5.98	16.84	β-Ca ₂ SiO ₄ / Porous ceramics[1][2]
1300	93.30	16.94	-	β-Ca ₂ SiO ₄ [1]
1450	96.17	22.62	-	β-Ca ₂ SiO ₄ [1]

Table 2: Influence of Sintering Temperature on Mechanical Properties of Calcium Silicate

Sintering Temp. (°C)	Compressive Strength (MPa)	Vickers Hardness (GPa)	Material System / Reference
1000	7.2	0.053	Glass-ceramics / HA-biocomposite[1][6]
1100	46.7	0.266	Glass-ceramics / HA-biocomposite[1][6]
1200	100.6	-	Glass-ceramics[1]

Table 3: Phase Transformations in Calcium Silicate Systems at Various Temperatures

Temperature Range (°C)	Initial Phase(s)	Resulting Phase(s)	System / Reference
800	Amorphous Precursor	α -CaSiO ₃ (Pseudowollastonite)	Mesoporous Calcium Silicate[11]
800	Sol-Gel Precursor (Ca/Si=1.5)	β -Ca ₂ SiO ₄	Calcium Silicate Bioceramic[12]
950	Portlandite, Calcite	Wollastonite, Vaterite	Sol-Gel Precursor (Ca/Si=0.67)[12]
1100-1300	β -Ca ₂ SiO ₄ (Larnite)	γ -Ca ₂ SiO ₄	Dicalcium Silicate Ceramic[1]
~1125	β -CaSiO ₃ (Wollastonite)	α -CaSiO ₃ (Pseudowollastonite)	Pure Calcium Silicate[11]

Experimental Protocols

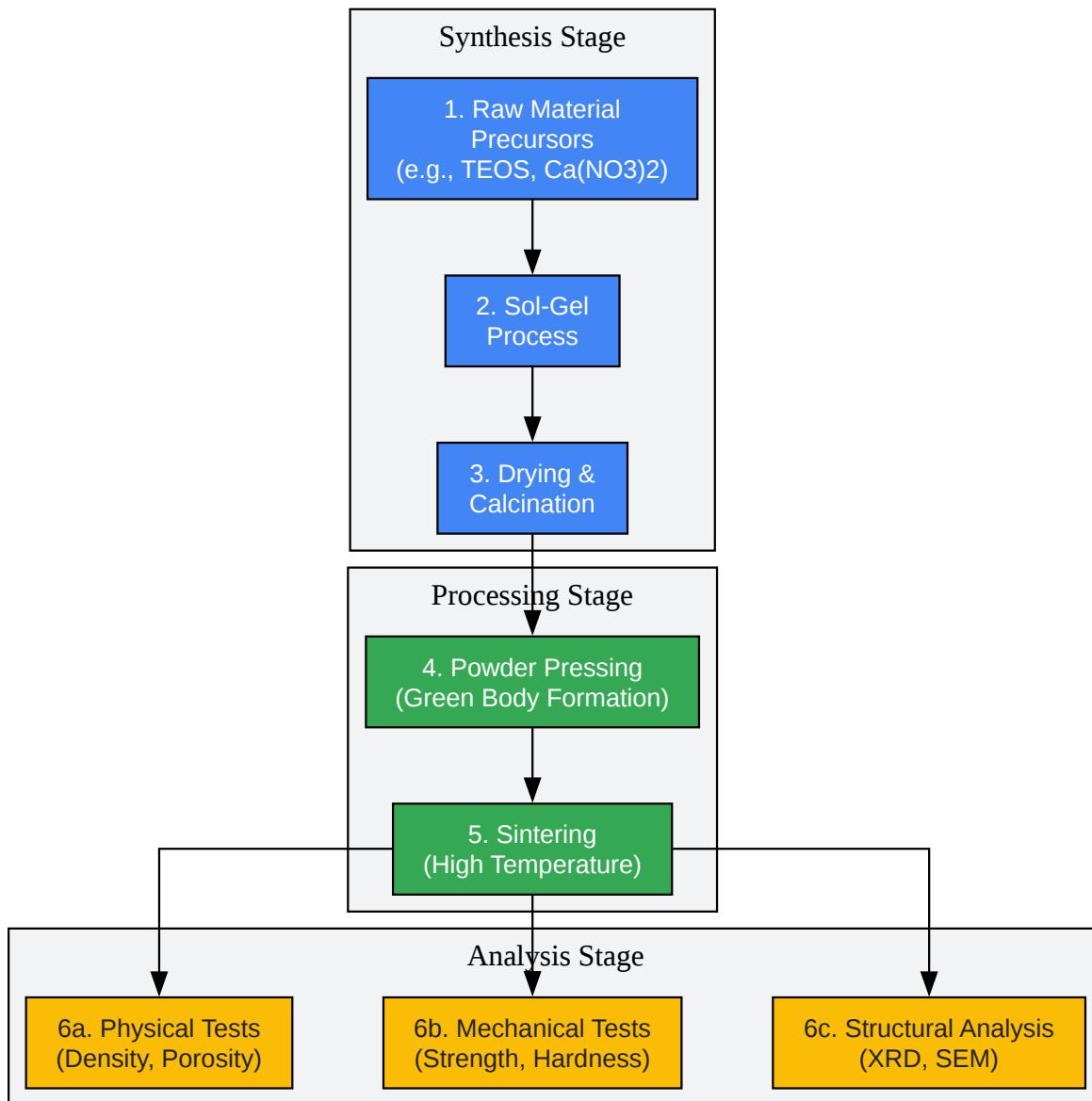
Protocol 1: Synthesis of Calcium Silicate via Sol-Gel Method

This protocol describes a general sol-gel synthesis for calcium silicate powders, a common precursor for sintering studies.

- Precursor Preparation:
 - Prepare an aqueous solution or a mixed ethanol-water solution.
 - Use Tetraethyl orthosilicate (TEOS) as the silica source and a calcium salt like Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) as the calcium source.[12][19]
- Hydrolysis:
 - Add TEOS dropwise to the solution while stirring. To facilitate hydrolysis, the pH can be adjusted to ~3 using a dilute acid (e.g., nitric acid).[19] Stir for at least 30-60 minutes.
- Mixing:

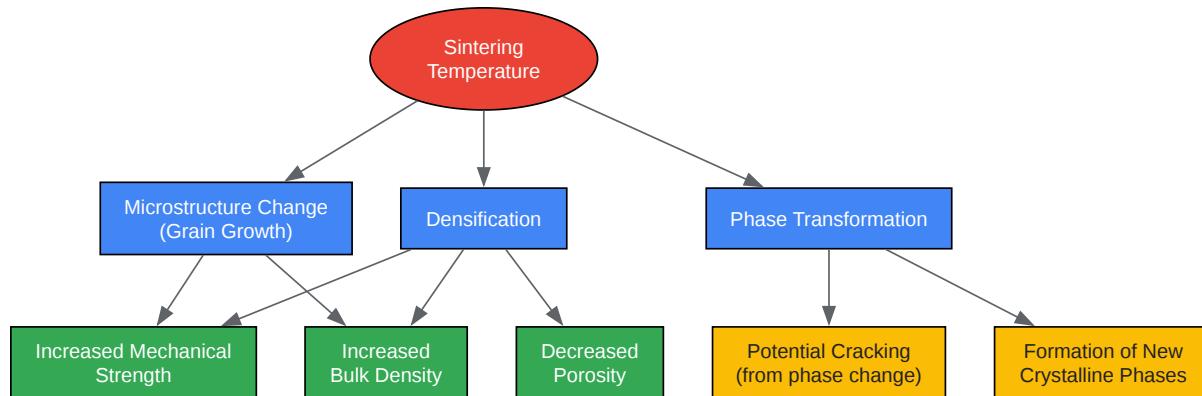
- Dissolve the calcium nitrate in the solution, ensuring the desired stoichiometric Ca/Si ratio is achieved.[12]
- Continue stirring the mixture, sometimes at a slightly elevated temperature (e.g., 60°C), for several hours until a homogeneous sol is formed.[12][19]

- Gelation and Aging:
 - Allow the sol to rest in a covered container to form a gel. This can take 24 hours or more at room temperature or can be accelerated in an oven at a low temperature (e.g., 60°C). [12]
- Drying and Calcination:
 - Dry the gel in an oven (e.g., at 120°C for 2 hours) to remove the solvent.[19]
 - Grind the dried gel into a fine powder.
 - Calcine the powder at an intermediate temperature (e.g., 600-800°C) for several hours to burn off organic residues and form the initial calcium silicate phases.[12] The resulting powder is now ready for pressing and sintering.


Protocol 2: Characterization of Sintered Calcium Silicate

This protocol outlines key techniques for analyzing the properties of the sintered pellets.

- Density and Porosity Measurement:
 - Use the Archimedes method (water immersion technique) to determine the bulk density and apparent porosity of the sintered samples.[14]
- Phase Analysis (XRD):
 - Perform X-ray Diffraction (XRD) on crushed powder from the sintered pellets to identify the crystalline phases present.[12] Typical scans run from a 2θ angle of 10° to 70°.[12]
- Microstructural Analysis (SEM):


- Examine the fracture surface of the sintered samples using Scanning Electron Microscopy (SEM).[12] This reveals information about grain size, grain morphology, pore distribution, and the degree of densification.
- Energy Dispersive X-ray Spectroscopy (EDS) can be coupled with SEM to determine the elemental composition of different phases.[12]
- Mechanical Testing:
 - Measure the compressive strength by applying a uniaxial load to cylindrical or cubic samples until failure.[20]
 - Determine Vickers hardness by making an indentation on a polished surface of the sample and measuring the dimensions of the indent.[1]
- Thermal Analysis (TGA/DTA):
 - Use Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA) on the pre-sintered powder to determine reaction temperatures, phase transformation points, and thermal stability.[12]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for calcium silicate synthesis and characterization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eoxs.com [eoxs.com]
- 5. researchgate.net [researchgate.net]
- 6. matec-conferences.org [matec-conferences.org]
- 7. [PDF] Effect of sintering temperature and calcium amount on compressive strength of brushite-metakaolin polymer materials | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Calcium silicate-based cements and functional impacts of various constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 15. researchgate.net [researchgate.net]
- 16. imapsource.org [imapsource.org]
- 17. meridian.allenpress.com [meridian.allenpress.com]
- 18. rudmet.net [rudmet.net]
- 19. Synthesis of a Calcium Silicate Cement Containing a Calcinated Strontium Silicate Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- To cite this document: BenchChem. [Technical Support Center: Sintering Temperature and Calcium Silicate Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14113047#influence-of-sintering-temperature-on-calcium-silicate-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com